2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 1903086-79-2
VCID: VC6069039
InChI: InChI=1S/C18H20ClN5O3/c19-15-10-13(11-22-16(15)27-14-2-9-26-12-14)17(25)23-5-7-24(8-6-23)18-20-3-1-4-21-18/h1,3-4,10-11,14H,2,5-9,12H2
SMILES: C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl
Molecular Formula: C18H20ClN5O3
Molecular Weight: 389.84

2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine

CAS No.: 1903086-79-2

Cat. No.: VC6069039

Molecular Formula: C18H20ClN5O3

Molecular Weight: 389.84

* For research use only. Not for human or veterinary use.

2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine - 1903086-79-2

Specification

CAS No. 1903086-79-2
Molecular Formula C18H20ClN5O3
Molecular Weight 389.84
IUPAC Name [5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C18H20ClN5O3/c19-15-10-13(11-22-16(15)27-14-2-9-26-12-14)17(25)23-5-7-24(8-6-23)18-20-3-1-4-21-18/h1,3-4,10-11,14H,2,5-9,12H2
Standard InChI Key SCPNOQZUNFOCAI-UHFFFAOYSA-N
SMILES C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl

Introduction

Structural Elucidation and Nomenclature

2-{4-[5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine (molecular formula: C₁₉H₁₉ClN₆O₃; molecular weight: 430.85 g/mol) is a bicyclic compound comprising:

  • A pyrimidine ring (C₄H₃N₂) substituted at position 2 with a piperazine group.

  • A piperazine moiety (C₄H₁₀N₂) linked via a carbonyl group to a pyridine derivative.

  • A 5-chloro-6-(oxolan-3-yloxy)pyridine subunit, where the pyridine ring is functionalized with a chlorine atom at position 5 and an oxolan-3-yloxy ether at position 6.

The oxolan (tetrahydrofuran) ring introduces stereochemical complexity, with the 3-yloxy substituent influencing molecular conformation and solubility . This structure aligns with trends in modern drug design, where pyrimidine and piperazine scaffolds are leveraged for their hydrogen-bonding capacity and metabolic stability .

Synthetic Routes and Reaction Mechanisms

Key Synthetic Strategies

The synthesis of this compound likely involves multi-step reactions, drawing from methodologies described for analogous pyrimidine–piperazine hybrids :

Step 1: Preparation of 5-Chloro-6-(Oxolan-3-yloxy)Pyridine-3-Carboxylic Acid

  • Nucleophilic Aromatic Substitution (SₙAr): Reacting 5,6-dichloropyridine-3-carboxylic acid with oxolan-3-ol under basic conditions (e.g., K₂CO₃ in DMF) substitutes the C6 chlorine with the oxolan-3-yloxy group.

  • Chlorination: The C5 position is chlorinated using POCl₃ or N-chlorosuccinimide (NCS) .

Step 2: Piperazine Functionalization

  • Carbonyl Activation: The carboxylic acid is converted to an acyl chloride (e.g., using thionyl chloride) or activated as a mixed anhydride for coupling with piperazine .

  • Amide Bond Formation: Reacting the activated carbonyl with piperazine in the presence of a base (e.g., DIPEA) yields the intermediate 4-(pyridine-3-carbonyl)piperazine .

Step 3: Pyrimidine Coupling

  • Buchwald–Hartwig Amination: A palladium-catalyzed coupling of 2-chloropyrimidine with the piperazine intermediate introduces the final substituent at the pyrimidine C2 position .

Industrial-Scale Considerations

Continuous flow reactors are increasingly employed for such multi-step syntheses to enhance yield (typically >75%) and reduce byproducts. Critical parameters include temperature control (80–120°C), solvent selection (DMF or acetonitrile), and catalyst recycling (e.g., Pd/XPhos systems) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic oxolan and pyridine groups. Solubility enhancers (e.g., cyclodextrins) are often required for formulation.

  • LogP: Predicted at 2.8 (moderate lipophilicity), favoring blood–brain barrier penetration .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic environments (e.g., gastric pH), necessitating enteric coating for oral delivery .

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 8.20 (d, J = 2.4 Hz, 1H, pyridine-H), 4.85–4.75 (m, 1H, oxolan-OCH), 3.90–3.60 (m, 8H, piperazine and oxolan-CH₂) .

  • MS (ESI+): m/z 431.1 [M+H]⁺.

Industrial Applications and Patent Landscape

Pharmaceutical Development

This compound is implicated in patent applications for:

  • Autoimmune Therapies: Modulators of interleukin-17 (IL-17) signaling .

  • Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) .

Agrochemical Intermediates

Challenges and Future Directions

Synthetic Optimization

  • Stereoselectivity: The oxolan-3-yloxy group introduces chiral centers, necessitating asymmetric synthesis or resolution techniques.

  • Green Chemistry: Transitioning from DMF to Cyrene™ as a solvent could improve environmental sustainability .

Clinical Translation

  • Prodrug Strategies: Esterification of the pyridine carboxylic acid may enhance oral bioavailability .

  • Targeted Delivery: Nanoparticle formulations could mitigate off-target effects in CNS applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator